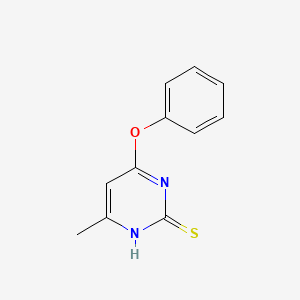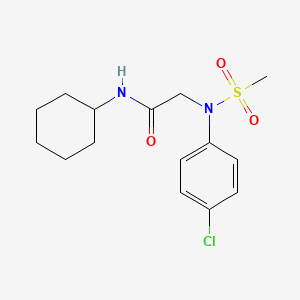![molecular formula C10H18N2 B5797995 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, also known as DMT, is a naturally occurring psychedelic compound. It is found in various plants and animals, including the bark of certain trees, roots, and seeds. DMT has been used for centuries in traditional South American shamanic practices and has gained popularity in recent years as a recreational drug. However, the focus of
作用機序
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane's mechanism of action is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain and mimicking the effects of serotonin. This results in altered perception, thought, and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases levels of cortisol, a stress hormone, and prolactin, a hormone involved in lactation and reproduction. This compound has also been found to increase the release of growth hormone and decrease insulin levels.
実験室実験の利点と制限
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane's unique properties make it a valuable tool for scientific research. Its ability to induce altered states of consciousness and mystical experiences provides a unique window into the nature of consciousness. However, this compound's short duration of action and intense effects can make it difficult to study in a laboratory setting. Additionally, the legality and ethical concerns surrounding the use of this compound can limit its use in research.
将来の方向性
There are numerous future directions for research on 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane. One area of interest is the role of this compound in the brain and its relationship to consciousness. Another area of interest is the therapeutic potential of this compound in treating various mental health conditions, such as depression and anxiety. Additionally, the use of this compound in combination with other psychoactive substances, such as ayahuasca, is an area of growing interest.
Conclusion:
This compound is a fascinating compound with numerous scientific research applications. Its ability to induce altered states of consciousness and mystical experiences provides a unique window into the nature of consciousness and has the potential to inform our understanding of the brain and subjective experience. While there are limitations to its use in research, the future directions for this compound research are promising and warrant further investigation.
合成法
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane can be synthesized in a laboratory setting using various methods. One common method involves the reduction of the corresponding tryptamine with sodium borohydride in the presence of a strong acid. Other methods include the use of Grignard reagents and the reductive amination of indole.
科学的研究の応用
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been the subject of numerous scientific studies and has shown potential in various areas of research. One of the most notable applications of this compound is in the study of consciousness. This compound has been found to induce profound altered states of consciousness, including mystical experiences and near-death experiences. These experiences have been studied in the context of understanding the nature of consciousness and the brain's role in producing subjective experiences.
特性
IUPAC Name |
5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-9-3-10(2)6-11(4-9)8-12(5-9)7-10/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXCSESBQRVSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)CN(C2)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

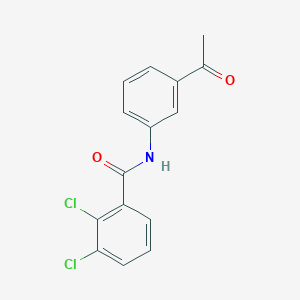
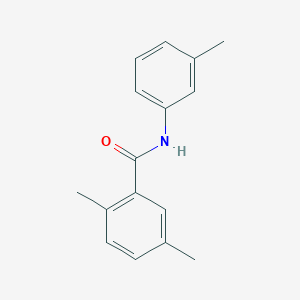
![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
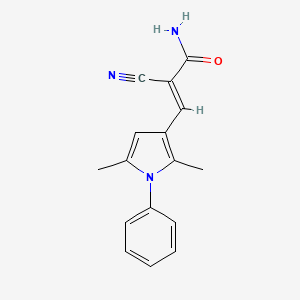
![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)
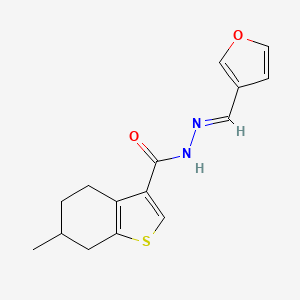
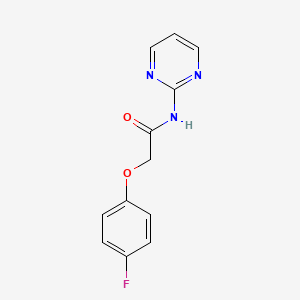
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
